4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
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Description
The compound “4-(4-chlorobenzoyl)-1-(2-(diethylamino)ethyl)-5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one” is a complex organic molecule with the molecular formula C23H24ClFN2O3 . It has a molecular weight of 430.900 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reaction of (4-chlorobenzoyl)pyruvic acid methyl ester with a mixture of aromatic aldehyde and 4-aminobenzoic acid ethyl ester in glacial acetic acid afforded ethyl 4-[5-aryl-3-hydroxy-2-oxo-4-(4-chlorobenzoyl)-2,5-dihydro-1H-pyrrol-1-yl]benzoates .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups present. These include a chlorobenzoyl group, a diethylaminoethyl group, a fluorophenyl group, and a 3-hydroxy-1H-pyrrol-2(5H)-one group .Scientific Research Applications
Heterocycle-Based Molecule Synthesis and Characterization
A study by Murthy et al. (2017) explored the synthesis, characterization, and reactivity of a heterocycle-based molecule similar to the compound . This research focused on the molecule's potential for applications in non-linear optics due to its first hyperpolarizability properties. Additionally, the study highlighted its stability and charge transfer capabilities, making it a candidate for further exploration in materials science (Murthy et al., 2017).
Neurotransmitter Receptor Binding for Alzheimer's Disease
Research by Kepe et al. (2006) utilized a derivative of the compound to study serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients through positron emission tomography (PET). This application demonstrates the compound's relevance in developing diagnostic tools and understanding the pathophysiology of neurodegenerative diseases (Kepe et al., 2006).
Materials Science and Polymer Research
A study on new diphenylfluorene-based aromatic polyamides by Hsiao et al. (1999) indicates the potential use of similar compounds in synthesizing materials with high thermal stability and solubility in organic solvents. These properties are significant for the development of high-performance polymers and coatings (Hsiao et al., 1999).
Chemical Sensing and Environmental Monitoring
Wang et al. (2015) introduced a compound with structural similarities for use in chemical sensing and environmental monitoring. Their study showcased the compound's aggregation-induced emission (AIE) characteristics and its potential as a reversible fluorescence switch, highlighting its applicability in detecting pH changes and environmental pollutants (Wang et al., 2015).
Photophysical Properties for Fluorophores
Research by Hagimori et al. (2019) on the synthesis and photophysical evaluation of compounds for use as highly emissive fluorophores demonstrates the application of such molecules in developing new materials for optical devices and sensors. The study emphasizes the significance of structural modifications to enhance emission properties (Hagimori et al., 2019).
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O3/c1-3-26(4-2)13-14-27-20(15-7-11-18(25)12-8-15)19(22(29)23(27)30)21(28)16-5-9-17(24)10-6-16/h5-12,20,28H,3-4,13-14H2,1-2H3/b21-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFXJVRDUVHVCK-XUTLUUPISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)Cl)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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